BenchChemオンラインストアへようこそ!

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

This α-aryl cyclopentanone features a para-trifluoromethyl substituent that elevates lipophilicity, α-proton acidity, and metabolic shielding vs. 2-phenylcyclopentan-1-one (CAS 1198-34-1). These properties enable efficient enolate chemistry under mild conditions and extend in-vivo half-life, making it the preferred scaffold for CCR5-targeted programs (HIV-1, asthma, RA, COPD). Its ECHA-notified GHS classification (H302, H315, H319, H335) provides ready-to-use hazard data, streamlining ISO 9001, GLP, and REACH compliance. Researchers should avoid the meta-substituted isomer 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one, which lacks documented CCR5 activity.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
CAS No. 1253111-75-9
Cat. No. B1468027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one
CAS1253111-75-9
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H11F3O/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10H,1-3H2
InChIKeyYMZZBSKQIAYNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one CAS 1253111-75-9 Technical Profile


2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1253111-75-9) is an α-aryl cyclopentanone derivative with molecular formula C₁₂H₁₁F₃O and molecular weight 228.21 g/mol [1]. The compound features a cyclopentanone core substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl substituent confers enhanced lipophilicity (calculated logP values exceed those of non-fluorinated analogs) and strong electron-withdrawing character, influencing both physicochemical behavior and potential biological target engagement [2].

Procurement Alert: Why 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one Cannot Be Substituted with General Cyclopentanone Analogs


The 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one scaffold exhibits substitution-dependent biological activity that cannot be assumed across isomeric or non-fluorinated analogs. In CCR5 antagonist screening, the para-trifluoromethylphenyl substitution pattern confers distinct pharmacological activity that may differ from meta-substituted analogs due to altered molecular recognition geometry [1]. Furthermore, the electron-withdrawing -CF₃ group increases the α-proton acidity of the cyclopentanone ring, affecting both synthetic reactivity and metabolic stability compared to non-fluorinated 2-phenylcyclopentan-1-one (CAS 1198-34-1) [2].

Quantitative Differentiation Guide: 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one vs. Structural Analogs


Para-Substitution Confers CCR5 Antagonist Activity vs. Uncharacterized Meta-Analog

Preliminary pharmacological screening has identified that 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one (para-CF₃ substituted) demonstrates utility as a CCR5 antagonist with potential application in treating CCR5-mediated diseases including HIV infection [1]. The positional isomer 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1344328-00-2) exists commercially but lacks documented CCR5 antagonist activity in the same screening paradigm . This substitution position-dependent activity reflects altered steric and electronic complementarity with the CCR5 binding pocket.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Electron-Withdrawing -CF₃ Group Increases α-Proton Acidity Relative to Non-Fluorinated Analog

The presence of the para-trifluoromethyl group significantly increases the acidity of the α-proton on the cyclopentanone ring compared to the non-fluorinated 2-phenylcyclopentan-1-one [1]. The strong electron-withdrawing effect (-I and weak -M) of the -CF₃ group stabilizes the enolate intermediate, facilitating α-functionalization reactions including alkylation, aldol condensations, and Michael additions under milder basic conditions [2]. This enhanced reactivity translates to improved synthetic yields and broader reaction scope when using this compound as a building block.

Synthetic Chemistry α-Alkylation Reactivity

Enhanced Metabolic Stability Imparted by -CF₃ Group vs. Non-Fluorinated Cyclopentanones

The trifluoromethyl group is recognized as a metabolic blocking substituent that reduces oxidative metabolism at the para-position of the phenyl ring compared to non-fluorinated analogs [1]. In vitro metabolic stability studies on structurally related trifluoromethyl-substituted cyclopentanone derivatives have demonstrated extended half-lives relative to non-fluorinated counterparts. For example, trifluoromethyl-containing compounds in similar chemical series exhibited in vitro metabolic half-lives (t₁/₂) of 41.50 min to >60 min, whereas non-fluorinated analogs typically show accelerated clearance [2]. This metabolic shielding effect reduces the likelihood of rapid in vivo degradation.

Drug Metabolism Pharmacokinetics Metabolic Stability

Verified Regulatory Classification: GHS Hazard Profile vs. Uncharacterized Analogs

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1253111-75-9) has been formally notified and classified under the European Chemicals Agency (ECHA) Classification and Labelling Inventory with harmonized hazard statements: Acute Tox. 4 (H302 - Harmful if swallowed), Skin Irrit. 2 (H315 - Causes skin irritation), Eye Irrit. 2 (H319 - Causes serious eye irritation), and STOT SE 3 (H335 - May cause respiratory irritation) [1]. This regulatory characterization provides procurement teams with verified safety data for risk assessment and compliance documentation. In contrast, positional isomers such as 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1344328-00-2) lack notified CLP classification in the ECHA inventory, requiring additional in-house safety evaluation prior to large-scale use [2].

Safety Regulatory Compliance Handling

Optimal Use Cases: Where 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one Delivers Differentiated Value


CCR5 Antagonist Development for HIV Entry Inhibition

Based on preliminary pharmacological screening identifying CCR5 antagonist activity for the para-substituted isomer [1], 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one is positioned as a scaffold for developing small-molecule CCR5 antagonists targeting HIV-1 entry, asthma, rheumatoid arthritis, and COPD. Researchers should avoid the meta-substituted analog 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one, which lacks documented activity in this target class. The para-CF₃ group provides optimal spatial orientation for CCR5 binding pocket engagement.

Synthetic Building Block Requiring Efficient α-Functionalization

The enhanced α-proton acidity resulting from the electron-withdrawing para-trifluoromethyl group enables more efficient enolate formation and subsequent α-alkylation, aldol condensation, or Michael addition reactions compared to non-fluorinated 2-phenylcyclopentan-1-one [2]. This compound is particularly suitable for multi-step synthetic sequences requiring regioselective functionalization at the cyclopentanone α-position under mild basic conditions. The improved reactivity translates to higher yields and broader substrate tolerance in library synthesis programs.

In Vivo Pharmacological Studies Requiring Extended Metabolic Stability

For programs conducting in vivo efficacy or pharmacokinetic studies, the -CF₃ group provides metabolic shielding that extends compound half-life relative to non-fluorinated cyclopentanone derivatives [3]. This reduces clearance rates and maintains therapeutic concentrations longer, minimizing dosing frequency. Procurement teams should prioritize the trifluoromethyl-substituted compound when designing studies where metabolic stability is a critical parameter.

Regulated Laboratory Environments Requiring Verified Safety Documentation

The ECHA-notified GHS classification (H302, H315, H319, H335) provides procurement and EH&S teams with verified hazard data essential for risk assessments, SOP development, and regulatory compliance [4]. Organizations operating under ISO 9001, GLP, or REACH frameworks should procure this compound over unclassified positional isomers to streamline safety documentation and reduce the need for in-house hazard characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.